7-Methyl-8-oxononanoic acid

Lipophilicity Drug Design Physicochemical Properties

7-Methyl-8-oxononanoic acid (CAS 407627-97-8) is a medium-chain keto fatty acid derivative with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. It is characterized by a carboxylic acid group, a ketone group at the 8-position, and a methyl branch at the 7-position.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 407627-97-8
Cat. No. B1613747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-oxononanoic acid
CAS407627-97-8
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(CCCCCC(=O)O)C(=O)C
InChIInChI=1S/C10H18O3/c1-8(9(2)11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13)
InChIKeyWLOWLIHIXWSNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-8-oxononanoic Acid (CAS 407627-97-8): Strategic Procurement for Conjugation Chemistry and Lipid Metabolism Research


7-Methyl-8-oxononanoic acid (CAS 407627-97-8) is a medium-chain keto fatty acid derivative with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol [1]. It is characterized by a carboxylic acid group, a ketone group at the 8-position, and a methyl branch at the 7-position [1]. This compound serves as a versatile intermediate for the synthesis of conjugated molecules, where its carboxylic acid moiety can be activated by reagents such as EDC or HATU for coupling with amine-containing molecules [2]. It is also recognized as a derivative of fatty acids and a key intermediate in various metabolic pathways [3].

Why 7-Methyl-8-oxononanoic Acid Cannot Be Interchanged with Other Oxononanoic Acids in Research Protocols


Substitution with other oxononanoic acid analogs (e.g., 8-oxononanoic acid, 7-oxononanoic acid, or 9-oxononanoic acid) is not recommended due to significant differences in molecular weight, lipophilicity, and functional group positioning that directly impact reactivity, solubility, and biological interactions [1]. The 7-methyl substitution in 7-Methyl-8-oxononanoic acid alters its steric and electronic properties, affecting its behavior as a synthetic intermediate and its potential interaction with lipid-metabolizing enzymes [2]. The specific positioning of the ketone group at C8, combined with the 7-methyl branch, creates a unique structural scaffold that is not replicated by other keto fatty acids, making it essential for applications requiring precise molecular architecture [1].

7-Methyl-8-oxononanoic Acid: Quantitative Differentiation Against Oxononanoic Acid Analogs


Enhanced Lipophilicity (XLogP3) Due to 7-Methyl Substitution vs. Unsubstituted 8-Oxononanoic Acid

The 7-methyl substitution in 7-Methyl-8-oxononanoic acid increases its lipophilicity compared to the unsubstituted analog 8-oxononanoic acid. The target compound has an XLogP3 value of 1.7 [1], while 8-oxononanoic acid has an XLogP3 of approximately 0.93 . This ~0.8 log unit difference corresponds to a nearly 6.3-fold increase in octanol-water partition coefficient, which influences membrane permeability, protein binding, and organic solvent solubility.

Lipophilicity Drug Design Physicochemical Properties

Higher Molecular Weight and Distinct Mass for LC-MS/MS Differentiation

The molecular weight of 7-Methyl-8-oxononanoic acid is 186.25 g/mol (exact mass 186.1256 Da) [1], which is 14.03 g/mol higher than unsubstituted oxononanoic acids such as 8-oxononanoic acid (MW 172.22 g/mol) and 9-oxononanoic acid (MW 172.22 g/mol) [2]. This mass difference allows for unambiguous identification and quantification in complex biological matrices using LC-MS/MS, preventing misassignment that could occur with isobaric or structurally similar compounds.

Analytical Chemistry Metabolomics Mass Spectrometry

Standardized Purity (≥95%) with Batch-Specific QC Documentation for Reproducible Research

Commercial suppliers of 7-Methyl-8-oxononanoic acid provide a minimum purity of 95% , with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many oxononanoic acid analogs are offered at lower purity grades (e.g., 90-95%) without guaranteed batch-specific analytical data. The availability of detailed QC reports allows researchers to verify compound identity and purity before use, reducing experimental variability.

Quality Control Reproducibility Chemical Synthesis

Predicted Aqueous Solubility of 4.31 mg/mL for In Vitro Assay Formulation

The ESOL-predicted aqueous solubility of 7-Methyl-8-oxononanoic acid is 4.31 mg/mL (0.0232 mol/L) , which falls within the 'moderately soluble' range (Log S -4 to -2). This value provides a baseline for preparing stock solutions in aqueous buffers. In comparison, 8-oxononanoic acid has an estimated water solubility of approximately 8.2 mg/mL , reflecting the impact of the additional methyl group on hydrophobicity. Knowledge of this solubility parameter aids in selecting appropriate solvents and concentrations for biological assays.

Solubility Formulation In Vitro Assays

Optimal Use Cases for 7-Methyl-8-oxononanoic Acid Based on Quantified Differentiation


Synthesis of Conjugated Biomolecules Requiring Precise Stoichiometry

Researchers synthesizing antibody-drug conjugates, fluorescent probes, or peptide conjugates can rely on the carboxylic acid group of 7-Methyl-8-oxononanoic acid for activation with EDC or HATU [1]. The batch-specific QC documentation (≥95% purity with NMR/HPLC/GC) ensures accurate molar calculations, minimizing side reactions and improving conjugation efficiency . This is particularly critical when working with precious amine-containing payloads.

Metabolomics and Lipidomics Studies Requiring Distinct Mass Signatures

In LC-MS/MS-based metabolomics workflows, 7-Methyl-8-oxononanoic acid's unique exact mass (186.1256 Da) differentiates it from endogenous oxononanoic acids (MW 172.22 Da) [2]. This allows for unambiguous tracking of this compound as a metabolic probe or internal standard in complex biological samples without interference from native species, ensuring data integrity.

Physicochemical Profiling in Drug Discovery for Lead Optimization

Medicinal chemists can use the computed lipophilicity (XLogP3 1.7) and solubility (4.31 mg/mL) of 7-Methyl-8-oxononanoic acid as a reference point when designing analogs with improved pharmacokinetic properties . Its moderate lipophilicity and solubility profile make it a useful scaffold for exploring structure-activity relationships in fatty acid-based therapeutics.

Biotin Biosynthesis Pathway Research as a Substrate Analog

Given its structural relation to 7-keto-8-aminopelargonic acid (KAPA), a precursor in biotin biosynthesis, 7-Methyl-8-oxononanoic acid may serve as a substrate analog or inhibitor probe for enzymes like 8-amino-7-oxononanoate synthase [3]. Researchers investigating biotin metabolism or antimicrobial targets can employ this compound to study enzyme kinetics and pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-8-oxononanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.